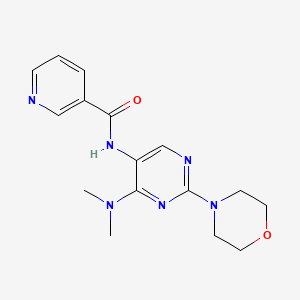

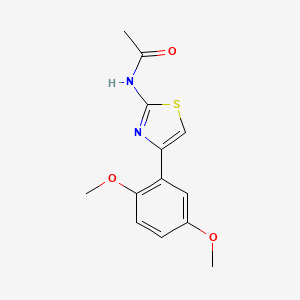

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular and crystal structures of DMAP and related species have been determined by a few research groups .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications

Fluorescent Probes for Biological Imaging

Research on compounds structurally related to "N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide" includes the development of fluorescent probes for the selective detection of hypoxia in tumor cells. A novel probe was designed using a 4-nitroimidazole moiety as a hypoxic trigger and demonstrated high selectivity, "Turn-On" fluorescence response, and no cytotoxicity. This probe successfully imaged the hypoxic status of HeLa cells, indicating its potential application in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Pharmacological Potential

Compounds with similar structural features have been explored for their pharmacological potential in various contexts. For instance, a study on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines bearing substituted pyridyl groups as C-6 substituents found them to be selective adenosine hA2A receptor antagonists, highlighting their potential for Parkinson's disease treatment. The research identified compounds with improved solubility and efficacy, pointing to the importance of the pyrimidine scaffold in medicinal chemistry (Zhang et al., 2008).

Biochemical Studies

Another aspect of research focuses on the biochemical properties and applications of nicotinamide-based compounds. For example, a Mannich base derived from nicotinamide showed high corrosion inhibition efficiency on brass in acidic media. This study not only expands the understanding of corrosion inhibition mechanisms but also suggests applications for nicotinamide derivatives in materials science (Zulfareen et al., 2017).

Metabolic Studies

Metabolomics analysis has been applied to study the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells. Such research elucidates the complex metabolic pathways affected by nicotinamide-related compounds and their potential therapeutic implications in cancer treatment (Tolstikov et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-4-3-5-17-10-12)11-18-16(20-14)22-6-8-24-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMDFXSIGHZVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)

![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)

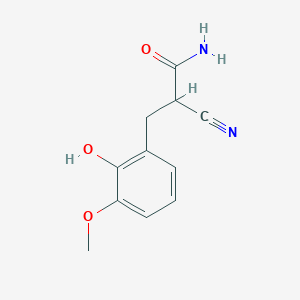

![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)